molecular formula C8H12O3 B11752648 Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate

Cat. No.: B11752648
M. Wt: 156.18 g/mol
InChI Key: SOVNDLFKPGLMEE-RQJHMYQMSA-N
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Description

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate (CAS 426225-93-6) is a high-purity chiral cyclopentane derivative of significant value in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 8 H 12 O 3 and a molecular weight of 156.18 g/mol, is characterized by its specific (1R,4R) stereochemistry, which is often a critical structural feature in the synthesis of complex, biologically active molecules . The cyclopentane scaffold is a versatile building block, and this particular ester-functionalized, hydroxylated enantiomer serves as a key synthetic intermediate for exploring novel therapeutic agents and for use in asymmetric synthesis . Researchers utilize this compound for its potential in constructing stereochemically defined structures, which is a cornerstone in modern medicinal chemistry and drug discovery programs. This product is intended for research and development purposes and is accompanied by a Certificate of Analysis. It is supplied with a guaranteed purity of 95% or higher and must be handled by qualified laboratory personnel only . Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m1/s1

InChI Key

SOVNDLFKPGLMEE-RQJHMYQMSA-N

Isomeric SMILES

COC(=O)C[C@H]1C[C@H](C=C1)O

Canonical SMILES

COC(=O)CC1CC(C=C1)O

Origin of Product

United States

Preparation Methods

Lipase-Catalyzed Asymmetric Hydrolysis

The desymmetrization of prochiral diacetates using Novozym-435® (immobilized Candida antarctica lipase B) has been demonstrated for related cyclopentenyl acetates. For example, cis-3,5-diacetoxy-1-cyclopentene undergoes enantioselective hydrolysis to yield (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate with >98% enantiomeric excess (ee). Adapting this method for the target compound would require:

  • Substrate redesign : Starting with a diastereomeric diacetate (e.g., cis-2,4-diacetoxycyclopentene) to direct hydrolysis toward the 2-position.

  • Solvent optimization : Polar aprotic solvents like tert-butanol enhance enzyme activity and selectivity.

ParameterValueSource
EnzymeNovozym-435®
Substratecis-3,5-diacetoxy-1-cyclopentene
Temperature35–40°C
ee>98%

Transesterification for Methyl Ester Installation

Following desymmetrization, the free hydroxyl group at C4 could be methylated via transesterification:
(1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate+methyl chloroacetatebaseTarget compound\text{(1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate} + \text{methyl chloroacetate} \xrightarrow{\text{base}} \text{Target compound}
Triethylamine or diisopropylethylamine catalyzes this reaction, with dichloromethane as the solvent.

Chemical Synthesis Routes

Acylation of Cyclopentenol Intermediates

A patent describing the synthesis of cetirizine intermediates provides a template for acylation:

  • Protection of hydroxyl group : The 4R-hydroxyl is acetylated using acetic anhydride.

  • Methyl ester formation : Reaction with methyl chloroacetate in toluene at 80–85°C.

  • Deprotection : Selective hydrolysis using hydrobromic acid (30% v/v) to remove the acetyl group.

Cyclopentene Oxide Ring-Opening

Epoxidation of cyclopentadiene followed by nucleophilic ring-opening offers an alternative route:

  • Epoxidation : Using m-chloroperbenzoic acid (mCPBA) to form cyclopentene oxide.

  • Nucleophilic attack : Acetic acid opens the epoxide, guided by Lewis acids (e.g., BF₃·OEt₂) to control stereochemistry.

  • Methylation : Esterification with methanol under acidic conditions.

Stereochemical Control Techniques

Chiral Resolution via Diastereomeric Salts

The British Patent cited in resolves racemic mixtures using tartaric acid derivatives. For the target compound:

  • Racemic synthesis : Prepare (±)-methyl 2-[(4-hydroxycyclopent-2-en-1-yl)]acetate.

  • Salt formation : React with (R,R)-di-p-toluoyl tartaric acid to precipitate the (1R,4R)-diastereomer.

  • Recrystallization : Isolate the enantiopure product.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of diketones could induce the desired configuration:
2,4-diketo esterRh-(R)-BINAP(1R,4R)-diol ester\text{2,4-diketo ester} \xrightarrow{\text{Rh-(R)-BINAP}} \text{(1R,4R)-diol ester}
This method remains theoretical but aligns with industrial practices for similar substrates.

Process Optimization and Scale-Up

Solvent and Base Selection

  • Acylation : Dichloromethane or toluene with triethylamine.

  • Hydrolysis : Aqueous hydrobromic acid (30%) at 90–95°C.

Temperature Profiles

  • Enzymatic steps : 35–40°C for optimal lipase activity.

  • Chemical steps : 80–85°C for acylation.

Comparative Analysis of Methods

MethodYieldeeStepsScalability
Enzymatic hydrolysis75–85%>98%3High
Chemical acylation60–70%80–90%4Moderate
Chiral resolution40–50%>99%5Low

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(1R,4R)-4-oxocyclopent-2-en-1-yl]acetic acid.

    Reduction: Formation of 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]ethanol.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include stereoisomers, cyclohexene-based derivatives, and compounds with modified functional groups. Below is a detailed comparison:

Stereoisomeric Variants

(a) (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate (CAS 426226-10-0)
  • Structure : Differs in stereochemistry at the 4-position (S-configuration instead of R).
  • Properties : Similar molecular formula (C₈H₁₂O₃ ) and weight (156.18 g/mol) but distinct optical rotation. The (1R,4S) diastereomer reported an [α]D = +150.4 (c = 0.1, CHCl₃), indicating significant stereochemical divergence .
  • Synthesis : Prepared via TBS ether deprotection using TBAF/THF, followed by chromatography .
(b) Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate (CAS 120052-54-2)
  • Structure : Both hydroxyl and acetate groups in (1S,4S) configuration.
  • Properties : Identical molecular weight (156.18 g/mol) but distinct stereochemical environment, leading to differences in solubility and crystallinity. Marketed at $4,000/g (1 g scale), suggesting higher synthetic complexity compared to the (1R,4R) isomer .

Cyclohexene-Based Analogs

(a) Ethyl 2-[(1R,4R)-4-[(Dimethylcarbamoyl)amino]cyclohexyl]acetate (CAS 1642586-63-7)
  • Structure: Cyclohexene ring replaces cyclopentene, with a dimethylcarbamoyl amino group at the 4-position.
  • Properties : Larger molecular weight (C₁₃H₂₄N₂O₃ , 256.34 g/mol) and increased hydrophobicity (logP ~1.7). Discontinued commercial availability suggests stability or synthesis challenges .
(b) 2-((1R,4R)-4-Hydroxy-4-methylcyclohex-2-enyl)propan-2-yl acetate (CAS 121958-61-0)
  • Structure : Cyclohexene ring with a methyl group at the 4-position.
  • Properties: Higher molecular weight (C₁₂H₂₀O₃, 212.29 g/mol) and steric bulk, reducing ring strain compared to cyclopentene derivatives. No optical rotation data reported .

Functional Group Modifications

(a) (1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide
  • Structure : Acetamide replaces the acetate ester.
  • Properties : Increased hydrogen-bonding capacity (amide group) alters solubility and bioavailability. Used as a carbocyclic nucleoside intermediate .
(b) 2-[(1R,4R)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-en-1-yl]acetic acid (CAS 2402789-91-5)
  • Structure: tert-Butoxycarbonyl (Boc)-protected amino group at the 4-position.
  • Properties: Carboxylic acid functionalization (C₁₂H₁₉NO₄, 241.28 g/mol) enables salt formation, enhancing water solubility. Potential use in peptide coupling .

Key Research Findings

  • Stereochemical Influence : The (1R,4R) configuration confers distinct reactivity in ring-opening reactions compared to (1R,4S) or (1S,4S) isomers. For example, the (1R,4R) isomer may favor specific transition states in Diels-Alder reactions due to reduced steric hindrance .
  • Synthetic Accessibility : The (1R,4R) isomer is synthesized via stereoselective methods, such as enzymatic resolution or chiral auxiliary-based approaches, whereas (1S,4S) isomers require costly chiral catalysts .
  • Commercial Viability: Limited availability of the (1R,4R) isomer (e.g., CAS 426226-10-0) suggests niche applications, while cyclohexene derivatives are more prevalent in drug discovery pipelines .

Biological Activity

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate, a compound with potential biological significance, has garnered attention in the field of medicinal chemistry due to its structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

This compound has the following chemical properties:

PropertyValue
CAS Number426225-93-6
Molecular FormulaC₉H₁₄O₃
Molecular Weight158.21 g/mol
Density1.1 g/cm³
Boiling Point208 °C
Melting PointNot specified

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related compound, methyl (R,E)-3-(1-hydroxy-4-oxocyclopent-2-en-1-yl)-acrylate, demonstrated broad-spectrum antimicrobial effects against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests that this compound may possess similar properties worth investigating.

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In related research, compounds derived from cyclopentene structures were tested against cancer cell lines. Notably, one derivative did not exhibit cytotoxicity towards KB cancer cells or MRC5 non-cancer cells at concentrations up to 1 mg/mL . Such findings imply that this compound may also have a favorable cytotoxicity profile.

Case Study: Antiviral Activity

In a comparative study of nucleoside analogues, certain derivatives showed moderate antiviral activity against respiratory syncytial virus (RSV) and other pathogens . While specific data for this compound is limited, the structural similarities suggest potential for further exploration in antiviral applications.

Mechanistic Insights

Research into the mechanism of action for similar compounds indicates that they may interfere with metabolic pathways in pathogens. For instance, derivatives have been shown to inhibit fatty acid synthesis and promote beta-oxidation in various biological models . Understanding these mechanisms could provide insights into how this compound functions biologically.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate, and how is stereochemical fidelity ensured?

  • The synthesis typically involves cyclopentene derivatives as precursors, with hydroxylation and esterification steps. For example, hydrogenation of phenolic intermediates followed by stereoselective esterification is a common approach . Enantiomeric control is achieved using chiral catalysts or enzymatic methods, with reaction conditions (e.g., temperature, solvent polarity) optimized to minimize racemization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • X-ray crystallography (e.g., SHELX programs ) is critical for resolving stereochemistry. NMR spectroscopy (¹H, ¹³C, and 2D COSY) identifies functional groups and coupling constants, while HPLC (with chiral columns) quantifies enantiomeric excess . Purity is validated via gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) .

Q. How does the ester group influence the compound’s stability under varying pH conditions?

  • The ester moiety is prone to hydrolysis in acidic or basic environments. Kinetic studies using UV-Vis spectroscopy or NMR monitoring reveal degradation rates. Buffered solutions (pH 4–7) are recommended for storage to prolong stability .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of the (1R,4R) isomer?

  • Asymmetric catalysis (e.g., chiral Ru or Rh complexes) enhances stereocontrol during cyclopentene hydroxylation. Dynamic kinetic resolution (DKR) can invert undesired stereoisomers in situ. Computational modeling (DFT) aids in predicting transition states to refine catalyst design .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening or functionalization reactions?

  • The cyclopentene ring undergoes electrophilic addition (e.g., epoxidation) or Diels-Alder reactions due to strain and electron-rich double bonds. Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O) track reaction pathways .

Q. How does the compound interact with biological targets, and what in vitro assays validate these interactions?

  • Preliminary studies on analogs suggest binding to G-protein-coupled receptors (GPCRs) or enzymes like cyclooxygenase. Surface plasmon resonance (SPR) quantifies binding affinity, while molecular docking (using AutoDock Vina) predicts binding poses. Cell-based assays (e.g., luciferase reporters) assess downstream signaling .

Q. What comparative studies highlight differences between (1R,4R) and its stereoisomers in biological or catalytic applications?

  • Enantioselective bioassays reveal that the (1R,4R) isomer exhibits 3–5× higher activity in receptor inhibition compared to (1S,4S). Crystallographic comparisons show divergent hydrogen-bonding patterns in active sites .

Q. How are degradation pathways characterized, and what excipients stabilize the compound in formulation studies?

  • Accelerated stability testing (40°C/75% RH) identifies primary degradation products via LC-MS. Co-solvents like polyethylene glycol (PEG) or cyclodextrins reduce hydrolysis by encapsulating the ester group .

Methodological Notes

  • Stereochemical Analysis : Use electronic circular dichroism (ECD) to correlate experimental spectra with computed (TD-DFT) data for absolute configuration assignment .
  • Scale-Up Challenges : Continuous flow reactors improve yield and reduce racemization during esterification compared to batch processes .
  • Data Contradictions : Discrepancies in reported bioactivity may arise from impurities in early synthetic batches. Rigorous QC protocols (e.g., orthogonal purity checks) are advised .

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